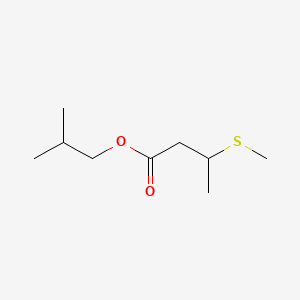

(+/-)-Isobutyl 3-methylthiobutyrate

描述

属性

IUPAC Name |

2-methylpropyl 3-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-7(2)6-11-9(10)5-8(3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSLXQIRFOAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926030 | |

| Record name | 2-Methylpropyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent aroma with fruity undertones | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in pentane and diethyl ether; slightly soluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.972 | |

| Record name | (+\/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

127931-21-9 | |

| Record name | 2-Methylpropyl 3-(methylthio)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127931-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 3-methylthiobutyrate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127931219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL 3-METHYLTHIOBUTYRATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JQI3X5245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-Isobutyl 3-methylthiobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution Patterns

Identification in Animal Secretions and Metabolites (Non-Human)

(2.3.1) Role as a Semiochemical in Insect Communication and Behavior

While direct evidence identifying (+/-)-Isobutyl 3-methylthiobutyrate as a specific semiochemical in insect communication remains a subject of ongoing research, the broader class of thioesters is known to be significant in insect behavior. Semiochemicals are chemicals that convey signals between organisms, and thioesters—compounds containing a sulfur atom in place of an oxygen in the ester group—have been identified as components of insect pheromone cocktails. These chemical blends are often highly specific, triggering behaviors such as mating, aggregation, or alarm in individuals of the same species.

The structural characteristics of (+/-)-Isobutyl 3-methylthiobutyrate align with those of known insect pheromones. For instance, various insects utilize fatty acid derivatives, including esters and aldehydes, for chemical communication. wikipedia.orgdtu.dk The introduction of a sulfur atom, as seen in thioesters, can alter the molecule's properties, potentially affecting its volatility and interaction with olfactory receptors. annualreviews.org Research on synthetic pheromone analogues has shown that isosteric replacements, such as substituting an oxygen atom with sulfur, can impact the biological activity, sometimes acting as antagonists to the natural pheromone. annualreviews.org This suggests that thioesters like (+/-)-Isobutyl 3-methylthiobutyrate have the potential to play a role in modulating insect behavior, even if they are not the primary attractant. Further studies, such as field trapping and electroantennography, are needed to determine the precise role, if any, of this specific compound in insect communication.

(2.3.2) Contribution to Olfactory Cues in Non-Human Mammalian Systems

In contrast to the insect world, the presence of sulfur-containing compounds, including thioesters, is well-documented in the chemical signals of non-human mammals. These compounds are key contributors to the complex odor profiles of scent marks, which are used for a variety of social and territorial functions.

Studies on mustelids, such as weasels and polecats, have revealed that their anal gland secretions contain a rich array of volatile sulfur compounds, including various thietanes and dithiacyclopentanes. nih.govresearchgate.netioz.ac.cn These secretions are used to communicate information about species, sex, and age. nih.govioz.ac.cn While these specific studies did not identify (+/-)-Isobutyl 3-methylthiobutyrate, the presence of other complex sulfur-containing molecules highlights their importance in mustelid chemical communication. For example, research on the Siberian weasel and steppe polecat showed species-specific profiles of these sulfur compounds, which likely aid in species recognition. nih.govioz.ac.cn

Research on house mice has identified "methylthiobutyrate" (MTB) in vaginal secretions, where it binds to the lipocalin protein aphrodisin. cambridge.org This binding suggests a role in olfactory signaling, potentially related to reproduction. While the specific isomer was not detailed, it points to the relevance of such compounds in mammalian chemical communication. The complex and variable composition of these secretions, which can include dozens of compounds, underscores the nuanced information that can be conveyed through these olfactory cues. nih.gov

| Animal Group | Secretion Source | General Role of Sulfur Compounds | Key Findings |

| Mustelids (e.g., Weasels, Polecats) | Anal Glands | Species, sex, and age recognition; Territorial marking. nih.govioz.ac.cn | Secretions contain a complex mixture of volatile sulfur compounds like thietanes and dithiacyclopentanes, with species-specific profiles. nih.govresearchgate.netioz.ac.cn |

| Rodents (e.g., House Mice) | Vaginal Secretions | Potential reproductive signaling. cambridge.org | Methylthiobutyrate has been identified as a ligand for the protein aphrodisin, involved in olfactory communication. cambridge.org |

Occurrence in Fermented Biological Matrices

(2.4.1) Elucidation of Specific Microbial Contributions to Formation

(+/-)-Isobutyl 3-methylthiobutyrate is a volatile sulfur compound (VSC) that can be formed during the fermentation of various foods, most notably cheese. Its production is a direct result of microbial metabolism, primarily from the breakdown of sulfur-containing amino acids.

The principal pathway for the formation of this thioester begins with the amino acid methionine . nih.govmdpi.com Certain microorganisms possess enzymes, such as cystathionine (B15957) β-lyase, cystathionine γ-lyase, and methionine γ-lyase, which can catabolize methionine to produce methanethiol (B179389) (CH₃SH), a highly potent aroma compound. nih.govresearchgate.net This intermediate, methanethiol, can then be esterified with an acyl-CoA molecule. In the case of (+/-)-Isobutyl 3-methylthiobutyrate, the acyl group is derived from isobutyric acid , which itself is a product of the metabolism of the branched-chain amino acid valine . nih.gov

A variety of microorganisms commonly found in fermented foods are known to contribute to this process. These include:

Lactic Acid Bacteria (LAB): Species like Lactococcus lactis possess cystathionine lyases capable of producing methanethiol from methionine. nih.govnih.gov

Brevibacterium linens: Often found on the surface of smear-ripened cheeses, this bacterium is a potent producer of methanethiol via methionine γ-lyase. nih.govasm.org

Geotrichum candidum: Studies have shown that certain strains of this fungus can produce a range of S-methyl thioesters, including S-methyl thiobutanoate, from methionine. asm.org

Yeasts (Saccharomyces cerevisiae): While more commonly associated with alcohol and ester production, yeasts can also contribute to sulfur compound formation through amino acid metabolism. oup.com

The ability to form these compounds is highly strain-specific, meaning different strains of the same microbial species can produce vastly different amounts of VSCs. nih.gov

(2.4.2) Impact of Fermentation Parameters on Compound Levels

The final concentration of (+/-)-Isobutyl 3-methylthiobutyrate in a fermented product is not solely dependent on the presence of the right microbes; it is also heavily influenced by the conditions of the fermentation process. These parameters affect microbial growth, enzyme expression, and the availability of precursors.

Key fermentation parameters include:

Temperature: Temperature affects the growth rate of microorganisms and the activity of their enzymes. Higher fermentation temperatures can accelerate the production of VSCs, but can also lead to off-flavors if not properly controlled. mdpi.comdrpress.org

pH: The pH of the matrix influences enzyme activity. The enzymes involved in the catabolism of amino acids and the subsequent esterification have optimal pH ranges. For example, yeasts in cheese can deaminate amino acids, producing ammonia (B1221849) and raising the pH, which in turn affects the enzymatic landscape. mdpi.com

Precursor Availability: The concentration of methionine and branched-chain amino acids in the initial medium is a critical limiting factor. oup.comnih.gov Studies on wine fermentation have shown that the initial nitrogen and specific amino acid content of the must directly correlates with the production of certain VSCs and esters. oup.comresearchgate.net

Oxygen Levels: The presence of oxygen can alter metabolic pathways. Many fermentation processes that produce desirable sulfur compounds occur under anaerobic or microaerophilic conditions. nih.gov

The table below summarizes the influence of these parameters on the formation of volatile sulfur compounds, including thioesters.

| Parameter | Effect on Microbial Activity | Impact on Thioester Formation |

| Temperature | Influences microbial growth rates and enzyme kinetics. mdpi.comdrpress.org | Can increase the rate of formation up to an optimal point, beyond which enzyme activity may decrease or undesirable side reactions may occur. drpress.org |

| pH | Affects enzyme stability and activity; influences the ionization state of precursors. mdpi.com | Optimal pH is required for the enzymes involved in the methionine degradation pathway and subsequent esterification. mdpi.com |

| Precursor Availability (e.g., Methionine, Valine) | Provides the necessary building blocks for the final compound. oup.com | Higher initial concentrations of precursor amino acids can lead to increased thioester production, assuming the microbes have the metabolic capacity. oup.comresearchgate.net |

| Oxygen | Dictates whether aerobic or anaerobic metabolic pathways are utilized. nih.gov | The formation of many sulfur compounds is favored in the low-oxygen environments typical of many food fermentations. |

Chemical Synthesis Methodologies

Conventional Esterification Techniques

Traditional chemical synthesis predominantly relies on esterification reactions, where 3-methylthiobutyric acid is reacted with isobutanol.

The most common method for preparing (+/-)-isobutyl 3-methylthiobutyrate is through Fischer esterification. This process involves the reaction of 3-methylthiobutyric acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used. thermofisher.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the isobutanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yields the final ester product. masterorganicchemistry.com The reaction is typically conducted under reflux conditions to increase the reaction rate. thermofisher.com

Key parameters influencing the yield of Fischer esterification include the molar ratio of reactants, the type and concentration of the catalyst, reaction temperature, and the removal of water as it is formed. masterorganicchemistry.com

Table 1: Factors Influencing Fischer Esterification Yield

| Parameter | Effect on Yield | Rationale |

| Reactant Molar Ratio | Increasing the concentration of one reactant (e.g., isobutanol) shifts the equilibrium towards the product side. thermofisher.com | Le Chatelier's Principle. thermofisher.com |

| Catalyst | Strong acids like H₂SO₄ or p-toluenesulfonic acid are effective. | Increases the electrophilicity of the carboxylic acid's carbonyl carbon. |

| Temperature | Higher temperatures (reflux) increase the reaction rate. thermofisher.com | Provides the necessary activation energy for the reaction. |

| Water Removal | Continuous removal of water drives the equilibrium towards the ester. | Le Chatelier's Principle. |

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of 3-methylthiobutyric acid, such as its corresponding acid chloride or acid anhydride (B1165640), can be used. pressbooks.pub

The acyl chloride of 3-methylthiobutyric acid can be prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pubfishersci.it The resulting 3-methylthiobutyryl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isobutanol to form the desired ester. pressbooks.publibretexts.org This reaction is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. pressbooks.pubfishersci.it

Alternatively, a symmetrical or mixed acid anhydride of 3-methylthiobutyric acid can be employed. Acid anhydrides react with alcohols in a similar fashion to acyl chlorides to produce esters. pressbooks.pub While generally less reactive than acyl chlorides, they are still more reactive than the parent carboxylic acid and offer a viable synthetic route. chemrevise.org The reaction of an anhydride with isobutanol also generates a carboxylic acid as a byproduct. pressbooks.pub

Table 2: Comparison of Esterification Starting Materials

| Starting Material | Reactivity | Byproducts | Conditions |

| Carboxylic Acid | Lowest | Water | Acid catalyst, heat, equilibrium conditions. thermofisher.com |

| Acid Anhydride | Intermediate | Carboxylic acid | Typically room temperature or gentle heating. pressbooks.pub |

| Acyl Chloride | Highest | HCl | Often requires a base to neutralize HCl. pressbooks.pubfishersci.it |

Chemoenzymatic Synthesis Routes

Biocatalysis, particularly using enzymes like lipases, presents an environmentally benign and highly selective alternative to conventional chemical synthesis. nih.gov These methods often proceed under mild conditions and can offer excellent stereocontrol. acs.org

Lipases are enzymes that can catalyze esterification and transesterification reactions, often with high selectivity. nih.govnih.gov For the synthesis of isobutyl 3-methylthiobutyrate, a lipase (B570770) can be used to catalyze the direct esterification of 3-methylthiobutyric acid with isobutanol. nih.gov These reactions are typically performed in non-aqueous solvents to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. nih.gov

The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and selectivities. Lipases from sources such as Candida and Rhizomucor are commonly used. nsf.govgoogle.com Immobilization of the lipase on a solid support can enhance its stability and allow for easier separation from the reaction mixture and subsequent reuse. nih.gov Recent advancements have even enabled lipase-catalyzed esterifications in aqueous micellar systems, further improving the green credentials of this approach. nsf.govrsc.org

Since (+/-)-isobutyl 3-methylthiobutyrate is a chiral molecule, it exists as a racemic mixture of two enantiomers. nih.gov Biocatalytic resolution is a powerful technique to separate these enantiomers. acs.orgmdpi.com This method relies on the ability of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.orggoogle.com

In the context of isobutyl 3-methylthiobutyrate, a kinetic resolution could be performed through the enantioselective hydrolysis of the racemic ester. A lipase would preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) back to 3-methylthiobutyric acid and isobutanol, while the other enantiomer (the S-enantiomer) remains as the ester. google.com The resulting mixture of the unreacted ester enantiomer and the carboxylic acid can then be separated. The efficiency of this separation is quantified by the enantiomeric excess (e.e.). acs.org

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.org This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution. acs.org

Asymmetric Synthesis Approaches for Enantiomers

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for resolution of a racemic mixture. york.ac.ukchiralpedia.com This is highly desirable, especially in fields like pharmaceuticals and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties. brussels-scientific.comlongdom.org

The synthesis of a single enantiomer of isobutyl 3-methylthiobutyrate would typically involve either a chiral starting material from the "chiral pool" or the use of a chiral catalyst or auxiliary. york.ac.uk For instance, an asymmetric hydrogenation or a Michael addition to a suitable prochiral precursor could establish the chiral center at the C3 position. The development of organocatalysis and transition-metal catalysis has provided a vast toolkit for such transformations. chiralpedia.combeilstein-journals.org

While specific, detailed examples of the complete asymmetric synthesis of (R)- or (S)-isobutyl 3-methylthiobutyrate are not extensively documented in readily available literature, the general principles of asymmetric synthesis are well-established. york.ac.ukchiralpedia.com A plausible route could involve the asymmetric alkylation of a malonic ester derivative using a phase-transfer catalyst to introduce the chiral center, a method that has proven effective for creating chiral quaternary carbon centers. nih.gov

Application of Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a reliable and versatile method for achieving high levels of stereocontrol in asymmetric synthesis. researchgate.net

In the context of synthesizing a specific stereoisomer of isobutyl 3-methylthiobutyrate, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral alcohol could be used to form an ester with 3-methylthiobutyric acid. The steric and electronic properties of this chiral auxiliary would then influence the approach of reagents in subsequent reactions, leading to the formation of one diastereomer in excess. A well-known class of chiral auxiliaries are the Evans oxazolidinones, which are effective in controlling the stereoselectivity of various reactions, including aldol (B89426) additions and alkylations. sigmaaldrich.comresearchgate.net While specific examples for the synthesis of isobutyl 3-methylthiobutyrate using this exact method are not detailed in the provided results, the general principle is a cornerstone of asymmetric synthesis. researchgate.net The choice of auxiliary is crucial and is often determined empirically to achieve the highest possible diastereoselectivity.

Asymmetric Catalysis Employing Metal Complexes

Asymmetric catalysis is a powerful tool in modern organic synthesis that utilizes chiral catalysts to produce enantiomerically enriched products. nih.gov These catalysts, often metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. numberanalytics.comnih.gov This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired product. nih.gov

For the synthesis of an enantiomerically enriched form of isobutyl 3-methylthiobutyrate, a potential strategy would involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral metal catalyst. For example, complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands are well-established for such transformations. The specific ligand and metal combination would be critical in achieving high enantioselectivity. Another approach could be the kinetic resolution of racemic 3-methylthiobutyric acid or a derivative, where a chiral catalyst selectively reacts with one enantiomer, leaving the other unreacted.

The development of new and more efficient chiral catalysts is an ongoing area of research, with the goal of achieving high selectivity across a broad range of substrates. nih.gov Multisubstrate screening approaches are being developed to more rapidly identify catalysts with general applicability. nih.gov

Principles of Green Chemistry in Synthetic Protocols

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. ijnc.ir This approach is guided by twelve principles that encourage, among other things, the use of renewable feedstocks, the reduction of derivatives, and the use of safer solvents and reaction conditions. ijnc.ir

Development of Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. ijnc.ir In the synthesis of esters like isobutyl 3-methylthiobutyrate, it is possible to use an excess of one of the reactants to serve as the solvent. For instance, in the esterification of 3-methylthiobutyric acid with isobutanol, using an excess of isobutanol can eliminate the need for an additional organic solvent. This approach not only reduces waste but can also simplify the purification process. Industrial-scale production often adapts laboratory methods to minimize waste, and implementing solvent-free systems is a key strategy.

Integration of Renewable Feedstocks for Sustainable Production

The use of renewable feedstocks is a fundamental aspect of green chemistry, aiming to move away from petroleum-based starting materials. ijnc.ir Carbohydrates, derived from biomass, are a particularly attractive renewable feedstock due to their abundance and high functionality. google.com

For the synthesis of isobutyl 3-methylthiobutyrate, research into producing key intermediates from renewable sources is relevant. For example, isobutanol can be produced through the fermentation of biomass. nih.govbiorxiv.org Similarly, there is ongoing research into the production of carboxylic acids and their derivatives from renewable sources like sugars. google.com While a direct pathway from renewable feedstocks to (+/-)-isobutyl 3-methylthiobutyrate is not explicitly detailed, the principles of green chemistry would drive the development of such a process, potentially involving biocatalysis or chemocatalytic conversion of bio-derived intermediates.

Biological Activities and Ecological Functions Non Human Systems

Role as a Semiochemical in Chemical Ecology

Semiochemicals are signaling chemicals used by organisms to convey information. This class of compounds includes pheromones (intraspecific communication) and allelochemicals such as kairomones, allomones, and synomones (interspecific communication). The potential for (+/-)-Isobutyl 3-methylthiobutyrate to function as a semiochemical is an area requiring further investigation.

Pheromonal Activity in Insect Communication Systems

A detailed review of scientific literature reveals no specific studies that identify or confirm (+/-)-Isobutyl 3-methylthiobutyrate as a pheromone for any insect species. While sulfur-containing compounds are known to play a role in the chemical communication of various insects, the specific activity of this ester has not been documented.

Kairomonal Effects on Insect Behavioral Responses

There is currently no direct scientific evidence to suggest that (+/-)-Isobutyl 3-methylthiobutyrate acts as a kairomone, a chemical signal that benefits the receiver but not the emitter. Research has not yet demonstrated its role in mediating behaviors such as host-finding for parasites or predators.

Allomonal or Synomonal Functions in Inter-Organismal Interactions

The potential allomonal (beneficial to the emitter, detrimental to the receiver) or synomonal (mutually beneficial) functions of (+/-)-Isobutyl 3-methylthiobutyrate have not been characterized in published research. Its role in defensive secretions, species repulsion, or symbiotic signaling remains an open area for scientific inquiry.

Antimicrobial Properties in Microbial Models

The evaluation of (+/-)-Isobutyl 3-methylthiobutyrate as a potential antimicrobial agent is not extensively covered in scientific literature. While it is listed as a substance that can be included in topical antibacterial or antimicrobial compositions, specific data on its efficacy against microbial strains are not detailed google.com. The broader class of related compounds, such as butyrate, has been studied for antimicrobial effects nih.gov. However, direct data for the isobutyl ester of 3-methylthiobutyric acid is sparse. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it for safety as a food additive but does not provide specific data on its antimicrobial activity who.intfao.orgresearchgate.net.

Antibacterial Effects on Specific Bacterial Strains

A comprehensive search of scientific databases does not yield specific studies detailing the antibacterial activity of (+/-)-Isobutyl 3-methylthiobutyrate. There is no available data, such as minimum inhibitory concentration (MIC) values, against specific bacterial strains.

Antifungal Activity against Pathogenic Fungi

Similarly, there is a lack of published research investigating the antifungal properties of (+/-)-Isobutyl 3-methylthiobutyrate. Its efficacy against pathogenic fungi has not been documented, and therefore, no data on its spectrum of activity or potency is available.

Proposed Mechanisms of Antimicrobial Action

Currently, there is no publicly available research that specifically investigates the antimicrobial properties of (+/-)-Isobutyl 3-methylthiobutyrate. Therefore, any proposed mechanisms of its action against microbial agents are purely speculative and not supported by scientific evidence. General antimicrobial mechanisms of related sulfur-containing compounds or esters cannot be directly attributed to this specific molecule without dedicated study.

Influence on Plant Physiology

Involvement in Plant Defense Mechanisms and Responses

There is no available research to suggest the involvement of (+/-)-Isobutyl 3-methylthiobutyrate in plant defense mechanisms. The intricate signaling pathways and chemical defenses of plants involve a vast array of compounds, but the contribution of this specific ester has not been a subject of published investigation.

Interaction with Olfactory Receptors in Model Organisms (Non-Human)

Electrophysiological Responses in Insect Antennae

No electroantennography (EAG) studies or other electrophysiological research has been published that documents the response of insect antennae to (+/-)-Isobutyl 3-methylthiobutyrate. Consequently, its potential role as a semiochemical, such as a pheromone or kairomone, for any insect species remains unknown.

Receptor Binding Studies in Non-Human Vertebrate Olfactory Systems

Similarly, there is a lack of data from receptor binding assays or other molecular studies that would elucidate the interaction of (+/-)-Isobutyl 3-methylthiobutyrate with olfactory receptors in non-human vertebrates. The specificity and affinity of this compound for vertebrate olfactory receptors have not been determined.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of the chemical compound. For (+/-)-Isobutyl 3-methylthiobutyrate, the key abiotic degradation pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of an organic compound to photolysis depends on its ability to absorb light at wavelengths present in sunlight (greater than 290 nm) and the efficiency of the subsequent chemical reactions.

It is important to note that the rate and extent of photolytic degradation in the environment are influenced by various factors, including the intensity and wavelength of solar radiation, the presence of photosensitizers (such as dissolved organic matter), and the chemical matrix of the environmental compartment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The thioester bond in (+/-)-Isobutyl 3-methylthiobutyrate is susceptible to hydrolysis, which would yield 3-methylthiobutanoic acid and isobutanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Thioesters, in general, exhibit varying stability in aqueous environments. The hydrolysis of thioesters can be catalyzed by both acids and bases. For the alkyl thioester S-methyl thioacetate (B1230152), the rate constants for acid-mediated (k_a), base-mediated (k_b), and pH-independent (k_w) hydrolysis have been determined to be 1.5 × 10⁻⁵ M⁻¹ s⁻¹, 1.6 × 10⁻¹ M⁻¹ s⁻¹, and 3.6 × 10⁻⁸ s⁻¹, respectively nih.gov. At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days nih.gov. This suggests that some thioesters can persist in water for extended periods under neutral conditions nih.gov.

The stability of thioesters is favored at acidic pH, while hydrolysis is more rapid under alkaline conditions nih.gov. This pH-dependent stability is a critical factor in determining the persistence of (+/-)-Isobutyl 3-methylthiobutyrate in different aquatic environments.

Table 1: Hydrolysis Rate Constants for a Model Alkyl Thioester (S-methyl thioacetate)

| Parameter | Value | Reference |

| Acid-mediated hydrolysis rate constant (k_a) | 1.5 × 10⁻⁵ M⁻¹ s⁻¹ | nih.gov |

| Base-mediated hydrolysis rate constant (k_b) | 1.6 × 10⁻¹ M⁻¹ s⁻¹ | nih.gov |

| pH-independent hydrolysis rate constant (k_w) | 3.6 × 10⁻⁸ s⁻¹ | nih.gov |

| Hydrolytic half-life at pH 7, 23°C | 155 days | nih.gov |

Biotic Degradation in Environmental Matrices

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic chemicals from the environment.

The biodegradation of (+/-)-Isobutyl 3-methylthiobutyrate in soil is expected to be a significant degradation pathway. Soil microorganisms possess a diverse array of enzymes capable of metabolizing a wide range of organic compounds. While specific studies on (+/-)-Isobutyl 3-methylthiobutyrate are lacking, the degradation of other esters and organosulfur compounds in soil has been well-documented.

For example, the biodegradation of phthalate (B1215562) esters in soil has been extensively studied, with various bacterial strains, such as those from the genus Rhizobium, shown to efficiently degrade these compounds nih.gov. The initial step in the biodegradation of esters is typically hydrolysis, catalyzed by esterase enzymes, to form the corresponding alcohol and carboxylic acid. In the case of (+/-)-Isobutyl 3-methylthiobutyrate, this would result in isobutanol and 3-methylthiobutanoic acid. These intermediates are then likely to be further metabolized by soil microorganisms. Isobutanol is readily biodegradable, and the sulfur-containing butanoic acid derivative would likely enter the sulfur cycle, where it can be mineralized by a variety of soil microbes oup.comnih.gov. For instance, many microorganisms can utilize sulfonates and sulfate (B86663) esters as a source of sulfur for growth nih.gov.

In aquatic environments, microbial communities present in the water column and sediments play a crucial role in the biotransformation of organic compounds. Similar to soil ecosystems, the primary mechanism for the initial breakdown of (+/-)-Isobutyl 3-methylthiobutyrate in aquatic systems is expected to be enzymatic hydrolysis of the ester bond.

The resulting products, isobutanol and 3-methylthiobutanoic acid, would then be available for further microbial degradation. The biochemical transformation of biogenic organic sulfur in the ocean is a complex process involving a wide range of microorganisms and enzymatic pathways frontiersin.orgresearchgate.net. The sulfur atom in 3-methylthiobutanoic acid can be metabolized through various pathways, ultimately leading to the incorporation of sulfur into microbial biomass or its conversion to inorganic sulfate.

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

Once in the atmosphere, the fate of (+/-)-Isobutyl 3-methylthiobutyrate would be governed by atmospheric chemical reactions and physical removal processes. The atmospheric lifetime of volatile organic compounds is often determined by their reaction with hydroxyl radicals (OH) osti.govnih.gov. While the specific atmospheric lifetime of (+/-)-Isobutyl 3-methylthiobutyrate has not been determined, it is expected to undergo oxidation reactions in the troposphere, leading to its degradation and removal from the atmosphere. The complexity of atmospheric chemistry makes it difficult to predict the exact degradation products and their environmental impact without specific experimental data unfccc.int.

Methodologies for Environmental Monitoring and Detection

The environmental monitoring and detection of (+/-)-Isobutyl 3-methylthiobutyrate, a compound with potential applications in various industries, necessitates robust and sensitive analytical methodologies. While specific studies focusing exclusively on the environmental presence of this compound are not extensively documented in publicly available literature, established methods for the analysis of analogous volatile and semi-volatile organic compounds (VOCs and SVOCs), particularly those containing thioether and ester functionalities, provide a strong foundation for its detection in environmental matrices such as water, soil, and air. The selection of an appropriate method typically depends on the sample matrix, the required detection limits, and the available instrumentation.

Gas chromatography (GC) coupled with a variety of detectors is the cornerstone for the analysis of such compounds. Mass spectrometry (MS) is particularly powerful for its ability to provide definitive identification and quantification. For samples with low concentrations, pre-concentration techniques are often employed to enhance sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in environmental samples. nih.gov The chromatographic separation on a capillary column allows for the resolution of complex mixtures, while the mass spectrometer provides characteristic fragmentation patterns that act as a chemical fingerprint for the analyte.

For the analysis of (+/-)-Isobutyl 3-methylthiobutyrate, a typical GC-MS method would involve:

Sample Preparation: The preparation method is matrix-dependent.

Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., dichloromethane (B109758) or hexane) or solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can be used to isolate the compound from the aqueous matrix.

Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate solvent mixture are common techniques.

Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The temperature program of the GC oven is optimized to ensure good separation from other matrix components.

Mass Spectrometric Detection: The mass spectrometer is usually operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target compound.

Headspace and Purge-and-Trap Techniques

For volatile compounds like (+/-)-Isobutyl 3-methylthiobutyrate, headspace (HS) and purge-and-trap (P&T) techniques coupled with GC-MS are highly suitable, especially for water and soil samples. These methods are advantageous as they require minimal sample preparation and can achieve very low detection limits.

Static Headspace (HS): A sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace). A portion of this headspace is then injected into the GC. This method is simple and automated but may lack the sensitivity required for trace analysis.

Dynamic Headspace (Purge-and-Trap): An inert gas is bubbled through the sample (purging), stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. P&T offers significantly lower detection limits compared to static headspace. researchgate.net

The following table outlines typical parameters for headspace and purge-and-trap analysis of volatile sulfur compounds, which would be applicable to (+/-)-Isobutyl 3-methylthiobutyrate.

| Parameter | Static Headspace (HS) | Purge-and-Trap (P&T) |

| Sample Volume | 5-10 mL (water) or 1-5 g (soil) | 5-25 mL (water) |

| Equilibration Temp. | 60-90 °C | N/A |

| Equilibration Time | 15-30 min | N/A |

| Purge Gas | N/A | Helium or Nitrogen |

| Purge Flow Rate | N/A | 20-40 mL/min |

| Purge Time | N/A | 10-15 min |

| Trap Sorbent | N/A | Tenax®, silica (B1680970) gel, carbon molecular sieve |

| Desorption Temp. | N/A | 180-250 °C |

| Desorption Time | N/A | 1-4 min |

Derivatization Techniques

Although (+/-)-Isobutyl 3-methylthiobutyrate is amenable to direct GC analysis, derivatization could be employed in specific scenarios, for instance, to improve chromatographic properties or enhance detection sensitivity with specific detectors. nih.gov However, for a compound that is already relatively volatile and amenable to GC-MS, derivatization is not typically a primary approach.

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) could be an alternative, particularly if the compound is part of a broader analysis of less volatile substances or if derivatization is employed to introduce a chromophore for UV or fluorescence detection. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would likely be a starting point for method development. However, the volatility of (+/-)-Isobutyl 3-methylthiobutyrate makes GC a more straightforward and sensitive choice.

Method Validation and Quality Control

Regardless of the chosen methodology, proper validation is crucial to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of agreement among repeated measurements.

Matrix Effects: Evaluating the influence of other components in the sample on the analysis of the target compound.

Recovery: Determining the efficiency of the extraction process.

The following table presents hypothetical performance data for the analysis of a compound similar to (+/-)-Isobutyl 3-methylthiobutyrate in different environmental matrices using various analytical techniques.

| Analytical Method | Matrix | Typical LOQ | Recovery (%) | Precision (RSD %) |

| HS-GC-MS | Water | 0.1 - 1 µg/L | N/A | < 15 |

| P&T-GC-MS | Water | 0.01 - 0.1 µg/L | N/A | < 10 |

| LLE-GC-MS | Water | 0.05 - 0.5 µg/L | 80 - 110 | < 15 |

| SPE-GC-MS | Water | 0.01 - 0.1 µg/L | 85 - 115 | < 10 |

| PLE-GC-MS | Soil | 1 - 10 µg/kg | 75 - 105 | < 20 |

Future Research Directions and Emerging Paradigms

Advanced Biocatalytic Applications for Sustainable Synthesis

The development of environmentally benign and efficient methods for chemical synthesis is a paramount goal in modern chemistry. Biocatalysis, the use of natural catalysts like enzymes and whole-cell microorganisms, offers a promising alternative to traditional chemical synthesis, which often relies on harsh conditions and hazardous reagents. researchgate.netrsc.org For sulfur-containing esters like (+/-)-Isobutyl 3-methylthiobutyrate, biocatalytic routes can provide high selectivity and efficiency under mild conditions. rsc.org

Future research is directed towards discovering and engineering novel enzymes for the synthesis of thioesters. A key area of exploration involves exploiting the promiscuous activity of enzymes such as carboxylic acid reductases (CARs), which can be used to convert a wide range of carboxylic acids into valuable thioesters. manchester.ac.uk This approach not only provides a more sustainable synthetic route but also opens up possibilities for creating diverse libraries of thioester compounds for various applications.

The application of biocatalysts can be implemented using either isolated enzymes or whole-cell systems within bioreactors. This allows for precise control over reaction parameters, leading to optimized yields and purity of the final product. cuiguai.comreseabiotec.ch The transition from laboratory-scale experiments to large-scale industrial production is a key challenge that requires optimization of both the biocatalyst and the bioreactor system. reseabiotec.ch

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often heavy metals or harsh chemicals | Enzymes or whole microorganisms |

| Reaction Conditions | High temperature and pressure | Mild (ambient) temperature and pressure rsc.org |

| Selectivity | Can be low, leading to byproducts | High (regio-, chemo-, and stereoselectivity) researchgate.net |

| Sustainability | Often relies on fossil fuels, generates hazardous waste | Uses renewable resources, biodegradable catalysts, less waste rsc.orgeurekalert.org |

| Solvents | Often uses organic solvents | Primarily aqueous environments |

Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation

Understanding the natural biosynthetic pathways of compounds like (+/-)-Isobutyl 3-methylthiobutyrate is crucial for enhancing their production through biotechnological methods. The sulfur metabolism in organisms, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, is complex and responsible for producing a wide array of volatile sulfur compounds (VSCs) that contribute to flavors and aromas. nih.govnih.govresearchgate.netoup.com

The elucidation of these intricate metabolic networks is increasingly reliant on the integration of multiple "omics" technologies. nih.govrsc.org These approaches provide a holistic view of the biological system, from the genetic blueprint to the final metabolic products.

Genomics: Provides the complete set of coding sequences, allowing for the identification of potential genes involved in sulfur metabolism and ester formation. researchgate.net

Transcriptomics: Measures gene expression levels under different conditions, helping to identify which genes are active during the production of specific sulfur compounds. nih.govrsc.org Co-expression analysis can link genes to specific metabolic pathways. rsc.org

Metabolomics: Involves the comprehensive analysis of all metabolites within a cell or organism. This technique can identify pathway intermediates and final products, providing direct evidence of metabolic activity. nih.govresearchgate.netnih.gov

Proteomics & Chemoproteomics: Identifies the full complement of proteins and can directly profile active enzymes involved in a pathway, offering a powerful tool for discovering key biosynthetic genes, especially in organisms where metabolic genes are not clustered. nih.gov

By integrating data from these different omics layers, researchers can construct detailed models of biosynthetic pathways. nih.govresearchgate.net For example, combining transcriptomics with metabolomics can correlate the expression of specific genes with the abundance of certain metabolites, thereby identifying gene function. rsc.org This integrated approach has been successfully used to study sulfur metabolism in yeast and is essential for uncovering the precise enzymatic steps leading to the formation of (+/-)-Isobutyl 3-methylthiobutyrate. nih.govresearchgate.net

Development of Novel Analytical Platforms for Trace Detection and Profiling

Volatile sulfur compounds (VSCs), including thioesters, are often potent aroma compounds with very low sensory detection thresholds. acs.orgchromatographyonline.comresearchgate.net They are typically present in complex matrices at trace concentrations, making their detection and quantification an analytical challenge. acs.orgresearchgate.netnih.gov The chemical lability of many VSCs further complicates their analysis. acs.orgresearchgate.net

To address these challenges, novel analytical platforms with high sensitivity and selectivity are being developed. Headspace solid-phase microextraction (HS-SPME) has become a widely used technique for the extraction and preconcentration of volatile compounds from various samples. nih.gov It is a solvent-free, simple, and cost-effective method. nih.gov

For enhanced separation and identification, SPME is often coupled with advanced chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): A standard and robust method for separating and identifying volatile compounds. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Offers significantly higher resolving power than conventional GC, which is crucial for separating co-eluting compounds in highly complex samples. mdpi.com

Time-of-Flight Mass Spectrometry (TOFMS): Provides high-speed data acquisition and full-spectrum sensitivity, making it an ideal detector for the fast-eluting peaks generated by GC×GC. mdpi.com

Furthermore, the use of sulfur-selective detectors can significantly improve the detection of VSCs.

Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur-containing compounds. chromatographyonline.com

Pulsed Flame Photometric Detector (PFPD): Provides enhanced sensitivity compared to traditional flame photometric detectors. acs.org

The combination of these advanced extraction, separation, and detection technologies, such as HS-SPME-GC×GC-TOFMS, allows for the accurate quantification of a large number of trace aroma compounds, including VSCs, in complex matrices. mdpi.com

Table 2: Advanced Analytical Techniques for VSC Detection

| Technique | Principle | Advantages |

|---|---|---|

| HS-SPME | Adsorption of analytes onto a coated fiber from the headspace of a sample. | Solvent-free, simple, good reproducibility. nih.gov |

| GC×GC-TOFMS | Two-dimensional chromatographic separation coupled with high-speed mass spectrometric detection. | High separation power, high sensitivity, comprehensive sample profiling. mdpi.com |

| GC-SCD/PFPD | Gas chromatography with a detector highly specific to sulfur compounds. | Excellent selectivity and sensitivity for sulfur compounds, reduces matrix interference. acs.orgchromatographyonline.com |

Exploration of Undiscovered Ecological Roles in Complex Biological Ecosystems

Sulfur-containing compounds play a myriad of roles in the natural world, particularly in plant defense and communication. tandfonline.comresearchgate.net Plants release a diverse array of volatile organic compounds (VOCs), including VSCs, in response to biotic and abiotic stressors. frontiersin.org These chemical signals are integral to the plant's interaction with its environment. frontiersin.org

The ecological roles of many specific VSCs, such as (+/-)-Isobutyl 3-methylthiobutyrate, are still largely undiscovered. However, based on the known functions of related compounds, several potential ecological roles can be hypothesized:

Plant Defense: Many sulfur-containing metabolites act as defense compounds against herbivores and pathogens. tandfonline.commdpi.comnih.gov Volatile sulfur compounds can repel pests or act as antimicrobial agents (phytoalexins). tandfonline.commdpi.comnih.gov

Interspecies Signaling: Plants can release specific VOCs when attacked by herbivores, which can attract natural enemies (predators or parasitoids) of those herbivores. frontiersin.org This "cry for help" is a key component of indirect plant defense.

Plant-Plant Communication: VOCs released by a damaged plant can be detected by neighboring plants, which may then preemptively activate their own defense systems. frontiersin.org

Microbial Interactions: VSCs are produced by various microorganisms and can play a role in microbial communication and competition within complex ecosystems like the soil microbiome or food fermentation environments. nih.gov

Future research in chemical ecology will focus on deciphering the specific roles of individual VSCs like (+/-)-Isobutyl 3-methylthiobutyrate. This involves detailed studies of plant-insect and plant-pathogen interactions, as well as investigations into the complex chemical signaling that occurs in microbial communities. frontiersin.org Understanding these ecological functions could lead to novel, eco-friendly strategies for pest management in agriculture. frontiersin.org

Computational Modeling for Structure-Activity Relationship Prediction (Non-Human Contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties or activities of chemical compounds based on their molecular structures. wikipedia.orgnih.gov These models establish a mathematical relationship between chemical structure and a specific endpoint, such as a biological activity or a physical property. wikipedia.org

In non-human contexts relevant to (+/-)-Isobutyl 3-methylthiobutyrate, QSAR can be applied to predict various characteristics:

Sensory Properties: QSAR models can be developed to predict the flavor thresholds and aroma characteristics of volatile compounds. researchgate.net This is highly valuable in the food and fragrance industries for designing new flavor profiles.

Protein-Flavor Binding: In food systems, especially those rich in protein, flavor compounds can bind to proteins, which affects their release and perception. QSAR can predict the binding affinity of flavor molecules to different proteins based on the physicochemical properties of the flavor compound. nih.gov

Ecological Interactions: While more complex, QSAR could potentially be used to predict the interaction of VSCs with insect olfactory receptors or their antimicrobial activity against certain pathogens, helping to screen for compounds with potential applications in agriculture.

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known activity/property values is collected. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., topological, electronic, and geometrical), are calculated. nih.govnih.gov

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure its robustness and reliability. wikipedia.orgmdpi.com

Recent advances have seen the integration of machine learning and deep learning algorithms into QSAR modeling, which can handle complex, non-linear relationships and improve predictive accuracy. nih.govresearchgate.netmdpi.com These computational tools provide a cost- and time-efficient way to screen large numbers of compounds and prioritize candidates for further experimental testing. nih.govnih.gov

Sustainable Production Strategies and Bio-Circular Economy Integration

The increasing consumer demand for natural and sustainably sourced products is driving a shift in the flavor and fragrance industry away from traditional agricultural extraction and chemical synthesis. cuiguai.comeurekalert.org Biotechnological production using bioreactors offers a highly consistent, pure, and sustainable alternative. cuiguai.comeurekalert.org

Sustainable production of (+/-)-Isobutyl 3-methylthiobutyrate can be achieved through microbial fermentation, where engineered microorganisms such as yeast or bacteria are used as "cell factories." cuiguai.com These microbes convert simple, renewable feedstocks like sugars into complex aroma molecules. cuiguai.com

Key elements of this sustainable strategy include:

Bioreactor Technology: Modern bioreactors are sophisticated systems that allow for precise control of critical parameters like temperature, pH, and oxygen levels, maximizing the yield and purity of the target compound. cuiguai.comreseabiotec.ch

Strain Engineering: Genetic engineering techniques can be used to optimize the metabolic pathways of the microbial strain, enhancing the efficiency of aroma compound synthesis. reseabiotec.ch

This approach aligns perfectly with the principles of a bio-circular economy . In this model, biological resources are kept in use for as long as possible, extracting the maximum value from them before returning them to the biosphere. Waste streams from one industrial process can be used as feedstock for another. For example, agricultural byproducts could be used as the carbon source for the fermentation process, creating value from waste and further enhancing the sustainability of the production cycle.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (±)-isobutyl 3-methylthiobutyrate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves esterification of 3-methylthiobutyric acid with isobutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Solvent choice (toluene vs. dichloromethane) and temperature (80–120°C) significantly impact reaction kinetics and side-product formation. For purification, fractional distillation or silica-gel chromatography is recommended. Comparative studies show yields ranging from 60–85% depending on stoichiometric ratios and catalyst loading .

- Data Consideration : Contradictions in yield optimization may arise from residual moisture in solvents or incomplete removal of byproducts like thiols. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying structural integrity .

Q. What analytical techniques are most reliable for characterizing (±)-isobutyl 3-methylthiobutyrate in complex mixtures?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular mass, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1740 cm⁻¹, S–C at ~650 cm⁻¹). Chiral HPLC or capillary electrophoresis is essential for resolving enantiomers, though racemization during analysis can skew results. Retention indices in GC are cross-referenced against databases like NIST for validation .

- Data Consideration : Discrepancies in reported retention times may stem from column aging or detector sensitivity. Triplicate runs and internal standards (e.g., n-alkanes) improve reproducibility .

Q. How does the thioester group in (±)-isobutyl 3-methylthiobutyrate affect its stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal hydrolysis rates. The thioester bond is prone to cleavage under alkaline conditions (pH >9), forming 3-mercaptobutyric acid and isobutanol. Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS monitors degradation products .

- Data Consideration : Conflicting degradation profiles in literature may arise from differences in buffer ionic strength or oxygen exposure during testing. Inert atmospheres (N₂) mitigate oxidative side reactions .

Advanced Research Questions

Q. What is the enantiomeric impact of (±)-isobutyl 3-methylthiobutyrate on its biological activity, and how can stereoselective synthesis be optimized?

- Methodology : Enantiomer separation via enzymatic resolution (e.g., lipase-mediated hydrolysis) or asymmetric catalysis (chiral ligands in Pd-mediated couplings) can isolate (R)- and (S)-forms. Bioactivity assays (e.g., enzyme inhibition or receptor binding) compare stereoisomers. For example, (S)-enantiomers may exhibit higher affinity for olfactory receptors in pheromone studies .

- Data Contradiction : Some studies report negligible enantiomeric differences in volatility or bioactivity, suggesting non-specific interactions. Circular dichroism (CD) and X-ray crystallography are recommended to resolve structural ambiguities .

Q. How do metabolic pathways of (±)-isobutyl 3-methylthiobutyrate differ in mammalian vs. insect models, and what enzymes drive its biotransformation?

- Methodology : Radiolabeled (¹⁴C) tracer studies in in vitro hepatocyte or microsomal assays identify metabolites. LC-MS/MS detects sulfoxidation products (e.g., 3-methylsulfinylbutyrate) and glutathione conjugates. Comparative metabolomics in Drosophila vs. rat models highlight species-specific cytochrome P450 isoforms involved .

- Data Gap : Limited carcinogenicity or genotoxicity data exist for this compound. Extrapolation from structurally related chloroformates (e.g., isobutyl chloroformate) suggests potential respiratory irritation, but direct evidence is lacking .

Q. What computational models predict the environmental fate of (±)-isobutyl 3-methylthiobutyrate, and how do they align with experimental biodegradation data?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies to predict hydrolysis rates. Quantitative structure-activity relationship (QSAR) models estimate octanol-water partition coefficients (log P ~2.8), indicating moderate bioaccumulation potential. Experimental validation uses OECD 301B biodegradation tests .

- Contradiction : Discrepancies between predicted and observed half-lives in soil (e.g., 30 vs. 60 days) may reflect microbial community variability. Metagenomic analysis of soil samples can clarify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。